REACTION_CXSMILES
|
[CH:1]1([C:5]([NH2:7])=[NH:6])[CH2:4][CH2:3][CH2:2]1.[C:8]([OH:16])(=[O:15])/[C:9](=[C:11](\[CH:13]=O)/[Br:12])/Br>>[Br:12][C:11]1[C:9]([C:8]([OH:16])=[O:15])=[N:6][C:5]([CH:1]2[CH2:4][CH2:3][CH2:2]2)=[N:7][CH:13]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=N)N
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C(/C(/Br)=C(/Br)\C=O)(=O)O
|
Name
|
solid
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC(=NC1)C1CCC1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |